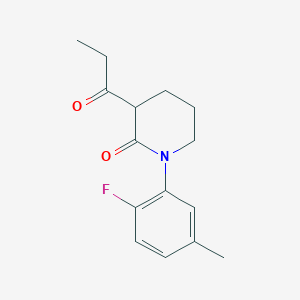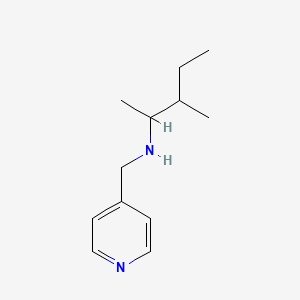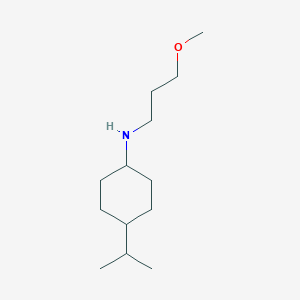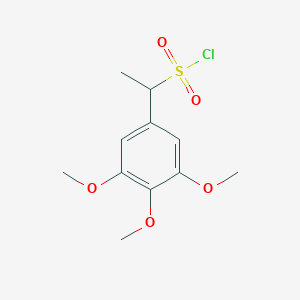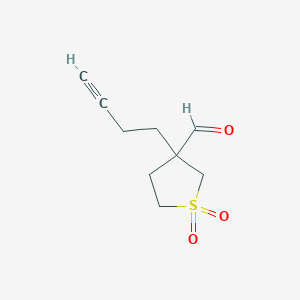
3-(But-3-yn-1-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound with a unique structure that includes a thiolane ring, an alkyne group, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can be achieved through several synthetic routes One common method involves the reaction of but-3-yn-1-ol with a thiolane derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
化学反応の分析
Types of Reactions
3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkyne group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrogen atom on the alkyne carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted alkyne derivatives
科学的研究の応用
3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The alkyne group can participate in click chemistry reactions, enabling the compound to be used as a versatile tool in chemical biology.
類似化合物との比較
Similar Compounds
But-3-yn-1-amine: Contains an alkyne group and an amine functional group.
3-Butyn-1-ol: Contains an alkyne group and a hydroxyl group.
1-Butyn-4-ol: Another alkyne-containing compound with a hydroxyl group.
Uniqueness
3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to the presence of the thiolane ring and the combination of alkyne and aldehyde functional groups
特性
分子式 |
C9H12O3S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
3-but-3-ynyl-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C9H12O3S/c1-2-3-4-9(7-10)5-6-13(11,12)8-9/h1,7H,3-6,8H2 |
InChIキー |
CPIZAZLZBBGDIS-UHFFFAOYSA-N |
正規SMILES |
C#CCCC1(CCS(=O)(=O)C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13252831.png)
![4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine](/img/structure/B13252833.png)
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13252834.png)
![3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13252845.png)


![2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde](/img/structure/B13252861.png)
